molecular formula C18H19Cl2NO2 B3842296 4-(2,4-dichlorophenoxy)-N-(2-phenylethyl)butanamide

4-(2,4-dichlorophenoxy)-N-(2-phenylethyl)butanamide

Cat. No.: B3842296
M. Wt: 352.3 g/mol
InChI Key: JUAVDAMCRQPIDD-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-(2-phenylethyl)butanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their use in agricultural applications to control broadleaf weeds. The structure of this compound consists of a butanamide backbone with a 2,4-dichlorophenoxy group and a 2-phenylethyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(2-phenylethyl)butanamide typically involves the following steps:

    Preparation of 2,4-dichlorophenoxybutyric acid: This can be achieved by reacting 2,4-dichlorophenol with butyric acid in the presence of a suitable catalyst.

    Formation of the amide: The 2,4-dichlorophenoxybutyric acid is then reacted with 2-phenylethylamine under amide formation conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product by optimizing reaction conditions, such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(2-phenylethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(2-phenylethyl)butanamide has various scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its potential effects on plant growth and development.

    Medicine: Explored for its potential use as a lead compound in drug discovery and development.

    Industry: Utilized in the formulation of herbicides and other agrochemical products.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets in plants. The compound mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the target weeds. The molecular pathways involved include disruption of cell division and interference with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar applications.

    Dicamba (3,6-dichloro-2-methoxybenzoic acid): A benzoic acid derivative used as a herbicide.

Uniqueness

4-(2,4-dichlorophenoxy)-N-(2-phenylethyl)butanamide is unique due to its specific structural features, such as the presence of both 2,4-dichlorophenoxy and 2-phenylethyl groups. These structural elements contribute to its distinct chemical properties and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(2-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2/c19-15-8-9-17(16(20)13-15)23-12-4-7-18(22)21-11-10-14-5-2-1-3-6-14/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAVDAMCRQPIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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